N-[4-(difluoromethoxy)phenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes difluoromethoxy and ethoxyphenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-difluoromethoxyphenylamine with ethanoic anhydride to form an intermediate, which is then reacted with 4-ethoxyphenylsulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Difluoromethoxy)phenyl)acetamide: Shares the difluoromethoxy group but lacks the piperazino and sulfonyl groups.
4-Acetamidophenol: Contains the acetamide group but differs in the substitution pattern on the phenyl ring.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethoxy and ethoxyphenylsulfonyl groups makes it distinct from other similar compounds and contributes to its diverse range of applications.
Properties
Molecular Formula |
C21H25F2N3O5S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H25F2N3O5S/c1-2-30-17-7-9-19(10-8-17)32(28,29)26-13-11-25(12-14-26)15-20(27)24-16-3-5-18(6-4-16)31-21(22)23/h3-10,21H,2,11-15H2,1H3,(H,24,27) |
InChI Key |
WWMIQZDQYJXUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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